molecular formula C10H10BrNO4 B13975300 Ethyl 2-(bromomethyl)-3-nitrobenzoate CAS No. 142314-71-4

Ethyl 2-(bromomethyl)-3-nitrobenzoate

Cat. No.: B13975300
CAS No.: 142314-71-4
M. Wt: 288.09 g/mol
InChI Key: OVQJORAXPFREGA-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-3-nitrobenzoate is a nitroaromatic ester featuring a bromomethyl (–CH2Br) substituent at the 2-position and a nitro (–NO2) group at the 3-position of the benzoate ring. This compound is characterized by its dual functionality: the bromomethyl group acts as a reactive site for nucleophilic substitution (e.g., alkylation), while the nitro group enhances electrophilic aromatic substitution reactions. Its applications likely span pharmaceutical intermediates, agrochemicals, and organocatalysis due to its reactive bromomethyl moiety .

Properties

CAS No.

142314-71-4

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-3-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-4-3-5-9(12(14)15)8(7)6-11/h3-5H,2,6H2,1H3

InChI Key

OVQJORAXPFREGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr

Origin of Product

United States

Preparation Methods

Bromination of Ethyl 2-methyl-3-nitrobenzoate

The primary method for preparing this compound involves the bromination of ethyl 2-methyl-3-nitrobenzoate. This process is typically carried out using brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent.

  • Brominating Agents:

    • N-bromosuccinimide (NBS)
    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) — preferred for better selectivity and yield
  • Solvent:

    • Acetonitrile is commonly used as the solvent for the bromination reaction.
  • Initiator:

    • Azobisisobutyronitrile (AIBN) is added as a radical initiator to facilitate the bromination.
  • Reaction Conditions:

    • Temperature range: 55 to 75 degrees Celsius
    • Reaction time: Approximately 12 to 15 hours
    • The reaction progress is monitored by thin-layer chromatography and high-performance liquid chromatography.
  • Post-reaction Workup:

    • After completion, acetonitrile is concentrated under vacuum (~80%) to obtain the crude brominated product.
    • Water is added to precipitate the product, which is then isolated by filtration and drying.

This bromination method yields this compound with good purity and yield, suitable for further synthetic applications.

Reaction Scheme Summary

Step Reagents/Conditions Description
1 Ethyl 2-methyl-3-nitrobenzoate, DBDMH or NBS, AIBN Bromination in acetonitrile solvent at 55-75°C for 12-15 hours
2 Concentration of acetonitrile under vacuum Removal of solvent to concentrate crude product
3 Addition of water Precipitation of this compound
4 Filtration and drying Isolation of pure brominated product

Alternative Methods and Variations

While the above method is the most documented and industrially feasible, variations include:

  • Use of different radical initiators or photochemical initiation for bromination.
  • Alternative solvents such as dichloromethane or toluene, though acetonitrile remains preferred due to solubility and reaction efficiency.
  • Temperature and time adjustments to optimize yield and minimize side reactions.

However, these alternatives are less common in industrial patents and literature focused on high-yield and scalable processes.

Analytical and Purification Techniques

  • Monitoring:

    • Thin-layer chromatography and high-performance liquid chromatography are standard for monitoring reaction progress and purity.
  • Purification:

    • Crude product is purified by recrystallization from solvents such as ethyl acetate or mixtures of dioxane and ethyl acetate to enhance purity and isolate polymorphic forms if necessary.
  • Characterization:

    • Nuclear magnetic resonance spectroscopy, mass spectrometry, and powder X-ray diffraction are used for structural confirmation and purity assessment.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Ethyl 2-methyl-3-nitrobenzoate
Brominating Agent 1,3-Dibromo-5,5-dimethylhydantoin (preferred), N-bromosuccinimide
Radical Initiator Azobisisobutyronitrile (AIBN)
Solvent Acetonitrile
Temperature Range 55-75 °C
Reaction Time 12-15 hours
Monitoring Techniques Thin-layer chromatography, High-performance liquid chromatography
Workup Concentration under vacuum, water precipitation
Purification Recrystallization from ethyl acetate or dioxane/ethyl acetate mixture
Yield Good yield reported (exact yield varies by source)

Research Findings and Industrial Relevance

  • The bromination of ethyl 2-methyl-3-nitrobenzoate is a critical step in the synthesis of pharmaceutical intermediates, particularly for drugs like lenalidomide.
  • The use of 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile with AIBN provides a robust and scalable process with good selectivity and yield.
  • The reaction conditions have been optimized to balance reaction time, temperature, and reagent equivalents to minimize by-products and maximize product purity.
  • The process is well-documented in patent literature, indicating industrial feasibility and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Ethyl 2-Bromo-3-Nitrobenzoate (CAS 31706-23-7)

  • Structure : Bromo (–Br) at 2-position, nitro at 3-position, ethyl ester.
  • Molecular Formula: C9H8BrNO4; Molecular Weight: 274.07 .
  • Key Differences : The absence of a methylene spacer between the bromine and aromatic ring reduces steric bulk but limits alkylation reactivity compared to the bromomethyl analog.
  • Applications : Primarily used as a building block in Suzuki-Miyaura coupling reactions due to the bromo substituent’s compatibility with palladium catalysts .

Methyl 2-Bromo-3-Nitrobenzoate (CAS 5337-09-7)

  • Structure : Methyl ester instead of ethyl; bromo at 2-position, nitro at 3-position.
  • Molecular Formula: C8H6BrNO4; Molecular Weight: 260.04 .
  • Key Differences: The smaller methyl ester group may enhance crystallinity but reduce solubility in non-polar solvents.
  • Applications : Utilized in pharmaceutical synthesis where steric hindrance from larger esters is undesirable .

Ethyl 4-Nitrobenzoate Derivatives

  • Examples : Ethyl 4-nitrobenzoylacetate, Ethyl 4-nitrocinnamate .
  • Structure : Nitro group at the 4-position (para) instead of 3-position (meta).
  • Key Differences : The para-nitro group creates a stronger electron-withdrawing effect, directing electrophilic substitution to the ortho and para positions. This contrasts with the meta-directing nitro group in the target compound.
  • Applications : Para-nitro derivatives are common in dye synthesis and polymer precursors .

Amino-Substituted Analogs

  • Example: Ethyl-2-[[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate .
  • Structure: Amino (–NH–) group replaces bromomethyl at 2-position.
  • Key Differences: The amino group enables hydrogen bonding and participation in condensation reactions, making it suitable for peptidomimetics or kinase inhibitors.
  • Applications : Angiotensin II receptor antagonists in hypertension drugs .

Bromomethyl-Containing Aliphatic Esters

  • Example : Ethyl 3-bromo-2-(bromomethyl)propionate .
  • Structure : Aliphatic chain with two bromine atoms.
  • Key Differences : The aliphatic backbone increases flexibility, favoring cyclization or polymerization reactions.
  • Applications : Bifunctional alkylating agents in polymer chemistry .

Chiral Nitro-Containing Esters

  • Example: Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate .
  • Structure: Chiral centers at C2 and C3; nitro group on a butanoate chain.
  • Key Differences : The stereochemistry enables enantioselective synthesis of natural products.
  • Applications: Intermediates in organocatalytic asymmetric synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Reactivity/Applications Reference
Ethyl 2-(bromomethyl)-3-nitrobenzoate C9H8BrNO4* ~274.07† –CH2Br (2), –NO2 (3) Alkylation, pharmaceutical intermediates [Inferred]
Ethyl 2-bromo-3-nitrobenzoate C9H8BrNO4 274.07 –Br (2), –NO2 (3) Suzuki coupling, agrochemicals
Methyl 2-bromo-3-nitrobenzoate C8H6BrNO4 260.04 –Br (2), –NO2 (3), methyl ester Crystallization-friendly synthesis
Ethyl 4-nitrobenzoylacetate C11H11NO5 237.21 –NO2 (4), acetyl (4) Dye precursors, polymers
Ethyl-2-amino-3-nitrobenzoate analog C28H27N3O6 501.54 –NH– (2), –NO2 (3) Angiotensin receptor antagonists

*Assumed based on structural similarity to Ethyl 2-bromo-3-nitrobenzoate.
†Estimated from molecular formula.

Research Findings and Trends

  • Reactivity : Bromomethyl-substituted compounds exhibit higher alkylation efficiency than bromo analogs due to the –CH2Br group’s mobility .
  • Steric Effects : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, critical for reaction homogeneity .
  • Electronic Effects : Meta-nitro groups (as in the target compound) deactivate the aromatic ring differently than para-nitro analogs, influencing electrophilic substitution patterns .
  • Chiral Applications : Stereo-defined nitro esters (e.g., from ) highlight the growing demand for enantioselective intermediates in drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(bromomethyl)-3-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via bromination or substitution reactions. One route involves reacting diazoacetate derivatives (e.g., Ethyl 2-diazoacetate) with brominated alkenes (e.g., 1-bromo-2-butene) under mild acidic conditions (pH 5–6) to introduce the bromomethyl group . Optimization includes controlling temperature (0–5°C) to minimize side reactions like cyclopropane byproduct formation . Another method uses nitrobenzyl precursors, where bromination is achieved with HBr/AcOH under reflux, followed by esterification . Key parameters for optimization:

  • Catalyst selection : Pb/C catalysts improve yield in reduction steps (e.g., converting nitro to amino groups in downstream syntheses) .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance bromomethyl group stability.

Q. How can purity and structural integrity be confirmed during synthesis?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 3:1 v/v) to isolate the compound from byproducts like Ethyl 2-bromo-3-methylcyclopropanecarboxylate .
  • Spectroscopy :
    • NMR : Confirm regiochemistry via 1H^1H-NMR (δ 4.3–4.5 ppm for ethyl ester protons; δ 4.8–5.0 ppm for bromomethyl protons) .
    • HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What are the primary applications of this compound in multi-step organic synthesis?

Methodological Answer: this compound serves as a key intermediate in synthesizing pharmaceutical precursors. For example:

  • Antihypertensive agents : It is reduced to ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl)methylamino]benzoate using hydrazine hydrate/Pb/C, a critical step in angiotensin II receptor antagonist synthesis .
  • Peptide mimetics : The bromomethyl group enables alkylation of amines or thiols in peptide coupling reactions .

Advanced Research Questions

Q. How can competing side reactions (e.g., cyclopropanation) be suppressed during synthesis?

Methodological Answer: Cyclopropane byproducts arise from unintended [2+1] cycloaddition between bromoalkenes and diazo intermediates. Mitigation strategies include:

  • Low-temperature control : Maintain reaction temperatures below 5°C to slow cyclopropanation kinetics .
  • Steric hindrance : Use bulky substituents (e.g., tert-butoxycarbonyl groups) on the benzene ring to block undesired ring closure .
  • Computational modeling : DFT studies (B3LYP/6-31G*) predict transition states to identify optimal steric/electronic conditions .

Q. What analytical techniques resolve contradictions in nitro-group reactivity under varying conditions?

Methodological Answer: The nitro group’s electron-withdrawing nature affects bromomethyl reactivity. Conflicting data on nitration vs. bromination can be resolved via:

  • Kinetic isotope effects (KIE) : Deuterium labeling studies differentiate electrophilic aromatic substitution (EAS) pathways.
  • X-ray crystallography : Single-crystal structures (e.g., P21_1/c space group) confirm regioselectivity in nitrobenzyl derivatives .
  • Reaction monitoring : In-situ IR spectroscopy tracks nitro-group vibrational modes (1520 cm1^{-1} for symmetric stretching) during reactions .

Q. How does stereoelectronic control influence functionalization of the bromomethyl group?

Methodological Answer: The C-Br bond’s polarization directs nucleophilic attacks. For example:

  • SN_N2 mechanisms : Steric hindrance from the nitro group favors backside displacement in non-polar solvents (e.g., THF).
  • Radical pathways : Under UV light, bromine abstraction generates benzyl radicals, enabling C-C bond formation with alkenes (e.g., styrene derivatives) .
  • Catalytic cross-coupling : Pd(0)/ligand systems (e.g., XPhos) mediate Suzuki-Miyaura reactions with arylboronic acids, retaining nitro-group integrity .

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